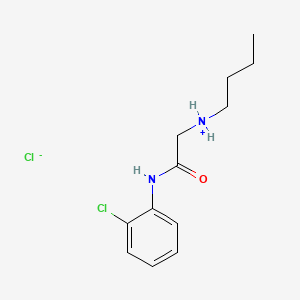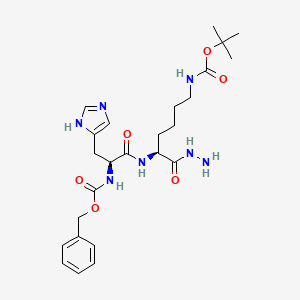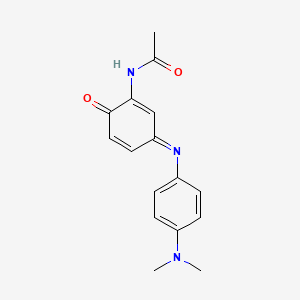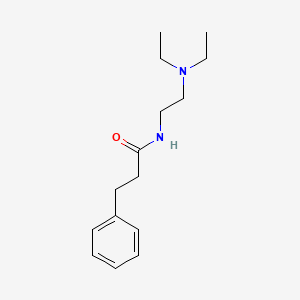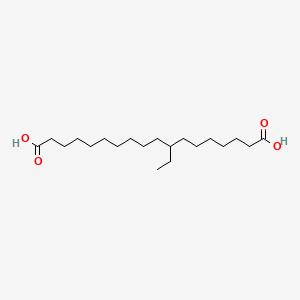
8-Ethyloctadecanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethyloctadecanedioic acid is an organic compound with the molecular formula C20H38O4. It belongs to the class of dicarboxylic acids, which are characterized by the presence of two carboxyl functional groups (-COOH). This compound is notable for its long carbon chain and the presence of an ethyl group at the eighth position, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyloctadecanedioic acid typically involves the oxidation of long-chain hydrocarbons or fatty acids. One common method starts with 9-oxo methyl nonanoate, which undergoes a McMurry coupling reaction under the promotion of low-valence titanium to form a coupling intermediate. This intermediate is then subjected to catalytic hydrogenation using palladium on carbon to form dimethyl octadecanedioate. Finally, hydrolysis of dimethyl octadecanedioate yields this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and catalysts to ensure high yield and purity. The separation and purification steps are designed to minimize the involvement of toxic substances, making the process environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Ethyloctadecanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for reduction reactions.
Substitution: Esterification reactions typically use alcohols and acidic conditions, while amidation reactions use amines and dehydrating agents.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
8-Ethyloctadecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of high-performance materials, such as nylons and adhesives.
Wirkmechanismus
The mechanism of action of 8-Ethyloctadecanedioic acid involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence metabolic pathways, and interact with cellular membranes. Its effects are mediated through the binding of its carboxyl groups to specific receptors or enzymes, leading to changes in cellular function and signaling .
Vergleich Mit ähnlichen Verbindungen
Octadecanedioic acid: Similar in structure but lacks the ethyl group at the eighth position.
Sebacic acid: A shorter dicarboxylic acid with ten carbon atoms.
Azelaic acid: Another dicarboxylic acid with nine carbon atoms.
Uniqueness: 8-Ethyloctadecanedioic acid is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for specific applications where other dicarboxylic acids may not be suitable .
Eigenschaften
CAS-Nummer |
86851-02-7 |
|---|---|
Molekularformel |
C20H38O4 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
8-ethyloctadecanedioic acid |
InChI |
InChI=1S/C20H38O4/c1-2-18(15-11-8-9-13-17-20(23)24)14-10-6-4-3-5-7-12-16-19(21)22/h18H,2-17H2,1H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
JHRJYXZOXJXEJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCCCCCCCC(=O)O)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
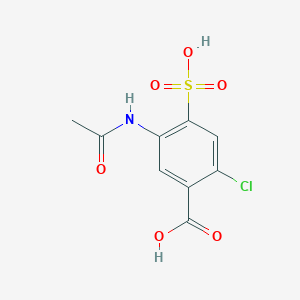
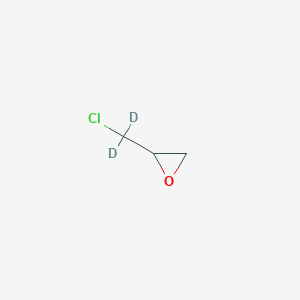

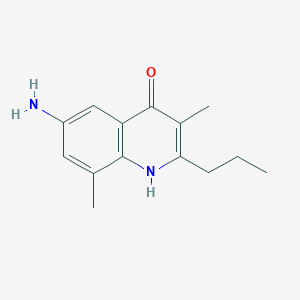
![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)
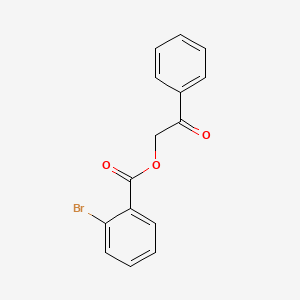

![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)
![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)
